molecular formula C12H16O2S B3387011 1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid CAS No. 78502-09-7

1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B3387011
CAS No.: 78502-09-7
M. Wt: 224.32 g/mol
InChI Key: LIUGOBYBABOLNX-UHFFFAOYSA-N
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Description

1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C12H16O2S It features a cyclohexane ring substituted with a carboxylic acid group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with thiophen-2-ylmethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing thiophene rings.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Contains a thiophene ring with a carboxylic acid group.

    Cyclohexanecarboxylic acid: Features a cyclohexane ring with a carboxylic acid group.

    Thiophen-2-ylmethanol: Contains a thiophene ring with a hydroxymethyl group.

Uniqueness: 1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid is unique due to the combination of a cyclohexane ring, a carboxylic acid group, and a thiophen-2-ylmethyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c13-11(14)12(6-2-1-3-7-12)9-10-5-4-8-15-10/h4-5,8H,1-3,6-7,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUGOBYBABOLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid

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